Vildagliptin Carboxylic Acid Metabolite Vildagliptin Carboxylic Acid Metabolite
Brand Name: Vulcanchem
CAS No.: 565453-40-9
VCID: VC2920102
InChI: InChI=1S/C17H26N2O4/c20-14(19-3-1-2-13(19)15(21)22)9-18-16-5-11-4-12(6-16)8-17(23,7-11)10-16/h11-13,18,23H,1-10H2,(H,21,22)/t11?,12?,13-,16?,17?/m0/s1
SMILES: C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)O
Molecular Formula: C17H26N2O4
Molecular Weight: 322.4 g/mol

Vildagliptin Carboxylic Acid Metabolite

CAS No.: 565453-40-9

Cat. No.: VC2920102

Molecular Formula: C17H26N2O4

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

Vildagliptin Carboxylic Acid Metabolite - 565453-40-9

Specification

CAS No. 565453-40-9
Molecular Formula C17H26N2O4
Molecular Weight 322.4 g/mol
IUPAC Name (2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C17H26N2O4/c20-14(19-3-1-2-13(19)15(21)22)9-18-16-5-11-4-12(6-16)8-17(23,7-11)10-16/h11-13,18,23H,1-10H2,(H,21,22)/t11?,12?,13-,16?,17?/m0/s1
Standard InChI Key KWZNLUFQUDQQJU-FBXIQOIYSA-N
Isomeric SMILES C1C[C@H](N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)O
SMILES C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)O
Canonical SMILES C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)O

Introduction

Chemical Structure and Formation

Proportion of Metabolism

M20.7 constitutes a major portion of vildagliptin metabolism, accounting for approximately 57% of the administered dose according to pharmacokinetic studies . This makes it the most significant metabolite in terms of quantity, far exceeding other minor metabolites such as the N-amide hydrolysis product (M15.3, 4% of dose), N-glucuronide (M20.2), and various oxidation products (M21.6 and M20.9) .

Metabolite Identification

Pharmacokinetics and Metabolism

Absorption and Distribution

Following oral administration of vildagliptin, the drug is rapidly absorbed with peak plasma concentrations achieved at approximately 1.1 hours post-dose . The fraction of vildagliptin absorbed has been calculated to be at least 85.4%, indicating high oral bioavailability . As vildagliptin undergoes metabolism, M20.7 becomes the predominant circulating compound.

Plasma Concentration and Distribution

In pharmacokinetic studies using radiolabeled vildagliptin, M20.7 was identified as the major circulating component in plasma, accounting for approximately 55% of total plasma radioactivity area under the curve (AUC) . In comparison, unchanged vildagliptin represents about 25.7% of circulating radioactivity . This distribution pattern highlights the significant presence of M20.7 in systemic circulation following vildagliptin administration.

ParameterValueReference
Percentage of vildagliptin dose57%
Percentage of plasma radioactivity AUC55%
Recovery in urine49.6% of dose
Formation pathwayHydrolysis of cyano group (non-P450-mediated)
Parent drug half-life2.8 hours

Biological Activity and Effects

Inflammatory Marker Expression

Research findings indicate that both vildagliptin and its metabolite M20.7 can induce the expression of pro-inflammatory proteins, notably S100A8 and S100A9, in cellular models . In studies using human hepatoma HepG2 cells and monocytic HL-60 cells, M20.7 increased the mRNA expression levels of S100A9 and tumor necrosis factor-alpha (TNF-α) in a concentration-dependent manner . This effect was observed at concentrations as low as 1 μM, which approximates the maximum plasma concentration (Cmax) of M20.7 following therapeutic doses of vildagliptin (100 mg/day) .

TreatmentS100A8/A9 Complex Concentration (pg/mL)Reference
Control444 ± 127
M20.7 (1 μM)681 ± 172
M20.7 (10 μM)981 ± 220

Clinical Significance in Renal Impairment

Altered Pharmacokinetics in Renal Dysfunction

Studies investigating the effects of renal impairment on the pharmacokinetics of vildagliptin and its metabolites have revealed significant alterations in M20.7 disposition . In a 5/6 nephrectomized (5/6 Nx) rat model designed to simulate chronic renal failure (CRF), plasma levels of M20.7 increased by 7.51 times compared to control animals following vildagliptin administration . This substantial increase in M20.7 exposure parallels observations in human patients with severe renal impairment .

Inhibition by Uremic Toxins

Further investigations revealed that protein-bound uremic toxins that accumulate in CRF patients can inhibit the OAT3-mediated uptake of M20.7 . Specifically, 3-carboxy-4-methyl-5propyl-2-furanpropionate (CMPF), hippuric acid (HA), and indoxyl sulfate (IS) inhibited M20.7 uptake in OAT3-overexpressing cells with IC50 values of 5.75, 29.0, and 69.5 μM, respectively . These concentrations are substantially lower than the plasma levels of these toxins observed in CRF patients, suggesting that competitive inhibition of M20.7 transport by accumulated uremic toxins contributes significantly to the increased plasma exposure in renal impairment .

Table 3: Inhibition of OAT3-Mediated M20.7 Uptake by Uremic Toxins

Uremic ToxinIC50 Value (μM)Inhibition TypeReference
CMPF5.75Mixed
Hippuric acid (HA)29.0Mixed
Indoxyl sulfate (IS)69.5Mixed

Research Methodologies and Experimental Approaches

In Vivo Models for Renal Impairment

Research into the effects of renal impairment on M20.7 pharmacokinetics has employed the 5/6 nephrectomized rat model to simulate chronic renal failure . This surgical model involves removal of two-thirds of one kidney followed by complete removal of the contralateral kidney, resulting in approximately 83% reduction in renal mass . This approach provides a valuable tool for investigating the impact of reduced renal function on drug metabolism and elimination.

In Vitro Cellular Studies

The biological activities of M20.7 have been investigated using various cellular models, including human hepatoma HepG2 cells and monocytic HL-60 cells . These studies have employed techniques such as real-time reverse transcription-polymerase chain reaction (RT-PCR) to assess changes in gene expression in response to M20.7 exposure . Additionally, enzyme-linked immunosorbent assay (ELISA) methods have been used to measure the release of inflammatory markers such as the S100A8/A9 complex and TNF-α from treated cells .

Transporter Studies

The role of transporters in M20.7 disposition has been examined using cells overexpressing specific transporters such as organic anion transporter 3 (OAT3) . These systems allow for the assessment of substrate specificity and inhibition characteristics. Kidney slice studies have also been employed to evaluate M20.7 uptake in more physiologically relevant systems that maintain the cellular architecture and expression profiles of the intact organ .

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